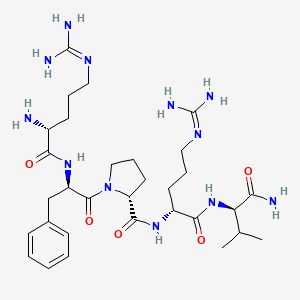![molecular formula C41H26OS2 B12557803 Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- CAS No. 182196-68-5](/img/structure/B12557803.png)
Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- is a complex organic compound known for its unique structural properties This compound features a methanone core with two phenylthio-substituted phenyl groups attached via ethynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Phenylthio-Substituted Phenylacetylene: This step involves the reaction of 4-bromo-1-iodobenzene with phenylthiol in the presence of a palladium catalyst to form 4-(phenylthio)phenylacetylene.
Coupling Reaction: The phenylthio-substituted phenylacetylene is then coupled with 4-iodobenzophenone using a palladium-catalyzed Sonogashira coupling reaction to yield Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone core can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthio groups can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles like alkyl halides, amines, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- involves its interaction with molecular targets through its phenylthio and ethynyl groups. These functional groups can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The compound’s ability to undergo redox reactions also contributes to its biological effects, such as inducing oxidative stress in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methanone, bis[4-(diethylamino)phenyl]-: Known for its use in dye synthesis and as a photosensitizer.
Methanone, bis[4-(dimethylamino)phenyl]-: Used in the production of pigments and as a reagent in organic synthesis.
Bis(4-phenoxyphenyl)methanone: Employed in the synthesis of polymers and as an intermediate in organic reactions.
Uniqueness
Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- stands out due to its phenylthio and ethynyl functional groups, which impart unique reactivity and potential applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industry.
Properties
CAS No. |
182196-68-5 |
|---|---|
Molecular Formula |
C41H26OS2 |
Molecular Weight |
598.8 g/mol |
IUPAC Name |
bis[4-[2-(4-phenylsulfanylphenyl)ethynyl]phenyl]methanone |
InChI |
InChI=1S/C41H26OS2/c42-41(35-23-15-31(16-24-35)11-13-33-19-27-39(28-20-33)43-37-7-3-1-4-8-37)36-25-17-32(18-26-36)12-14-34-21-29-40(30-22-34)44-38-9-5-2-6-10-38/h1-10,15-30H |
InChI Key |
APKRFDAAQZYADH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)SC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)

![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)

![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)
![6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile](/img/structure/B12557742.png)



![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate](/img/structure/B12557788.png)


![[1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)-](/img/structure/B12557809.png)
